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molecular formula C12H19NO3 B8598686 ethyl 5-(N,N-diethylaminomethyl)-2-furoate

ethyl 5-(N,N-diethylaminomethyl)-2-furoate

Cat. No. B8598686
M. Wt: 225.28 g/mol
InChI Key: CURSTNCORLJENK-UHFFFAOYSA-N
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Patent
US04195023

Procedure details

Ethyl 5-(chloromethyl)-2-furoate (0.1 mole) is refluxed with diethylamine (0.25 mole) in 40 ml of benzene for one hour. The benzene solution is filtered off and washed with water. The organic layer is separated and dried over magnesium sulfate. The magnesium sulfate is removed by filtration and the organics are evaporated to dryness. The residue is distilled to give a pure fraction of ethyl 5-(N,N-diethylaminomethyl)-2-furoate boiling at 97°-106° C. at 0.1 mm of Hg.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:7][C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:5][CH:4]=1.[CH2:13]([NH:15][CH2:16][CH3:17])[CH3:14]>C1C=CC=CC=1>[CH2:13]([N:15]([CH2:2][C:3]1[O:7][C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:5][CH:4]=1)[CH2:16][CH3:17])[CH3:14]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClCC1=CC=C(O1)C(=O)OCC
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C)NCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The benzene solution is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The magnesium sulfate is removed by filtration
CUSTOM
Type
CUSTOM
Details
the organics are evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CC1=CC=C(O1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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